molecular formula C99H151N35O19S4 B15095127 H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2

H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2

Cat. No.: B15095127
M. Wt: 2263.8 g/mol
InChI Key: ZJQFYZCNRTZAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2 is a useful research compound. Its molecular formula is C99H151N35O19S4 and its molecular weight is 2263.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2 is a complex peptide composed of various amino acids, which may exhibit a range of biological activities. Understanding its biological activity is crucial for potential applications in pharmacology and therapeutic development.

Structure and Composition

This peptide consists of the following amino acids:

  • Basic Amino Acids : Lysine (Lys), Arginine (Arg)
  • Aromatic Amino Acids : Tryptophan (Trp), Phenylalanine (Phe), Tyrosine (Tyr)
  • Sulfur-containing Amino Acids : Cysteine (Cys)
  • Aliphatic Amino Acids : Valine (Val), Isoleucine (Ile)

The presence of multiple D-enantiomers suggests its potential for unique interactions with biological receptors due to stereochemical variations.

Antinociceptive and Anticonvulsant Properties

Research indicates that peptides similar to H-DL-Lys-DL-Trp exhibit significant antinociceptive (pain-relieving) and anticonvulsant activities. For instance, hemorphin analogs have been shown to interact with opioid receptors, leading to pain modulation and seizure control .

Opioid Receptor Interaction

Studies on related peptides reveal that they can act as agonists or antagonists at opioid receptors, influencing pain perception and emotional responses. The incorporation of specific amino acids like Arg and Tyr may enhance binding affinity to these receptors, potentially increasing efficacy in pain management .

Neuroprotective Effects

Peptides containing Trp and Cys have been associated with neuroprotective effects. They may enhance cognitive function by modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases .

Case Studies

  • Hemorphin Analog Studies
    • Objective : Evaluate the analgesic properties of hemorphin analogs.
    • Findings : Compounds similar to H-DL-Lys-DL-Trp demonstrated significant reductions in pain response in animal models, confirming their potential as analgesics .
  • Cognitive Function Markers
    • Objective : Investigate the role of D-amino acids in cognitive functions.
    • Findings : D-amino acids were found to influence synaptic plasticity, suggesting that peptides with similar structures could serve as biomarkers for cognitive decline .

Data Tables

Peptide StructureBiological ActivityReference
Hemorphin-7Antinociceptive
Cys-Val-Val-TyrAntiviral
D-amino acid peptidesCognitive enhancement

Properties

IUPAC Name

N-(1-amino-5-carbamimidamido-1-oxopentan-2-yl)-10-benzyl-33-butan-2-yl-7,21,24,39-tetrakis(3-carbamimidamidopropyl)-13-[[2-(2,6-diaminohexanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H151N35O19S4/c1-5-53(4)78-94(153)132-75-51-157-156-50-74(91(150)127-69(43-55-28-32-58(135)33-29-55)85(144)121-64(24-14-38-114-96(105)106)81(140)119-47-76(137)133-78)131-93(152)77(52(2)3)134-84(143)67(27-17-41-117-99(111)112)124-86(145)68(42-54-18-7-6-8-19-54)126-90(149)73(130-88(147)71(125-80(139)61(101)21-11-12-36-100)45-57-46-118-62-22-10-9-20-60(57)62)49-155-154-48-72(89(148)120-63(79(102)138)23-13-37-113-95(103)104)129-83(142)66(26-16-40-116-98(109)110)122-82(141)65(25-15-39-115-97(107)108)123-87(146)70(128-92(75)151)44-56-30-34-59(136)35-31-56/h6-10,18-20,22,28-35,46,52-53,61,63-75,77-78,118,135-136H,5,11-17,21,23-27,36-45,47-51,100-101H2,1-4H3,(H2,102,138)(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,137)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQFYZCNRTZAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H151N35O19S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2263.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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